molecular formula C22H23N3O2 B11413733 1-(2-ethoxyphenyl)-4-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(2-ethoxyphenyl)-4-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11413733
M. Wt: 361.4 g/mol
InChI Key: WSJVINCQYWYURD-UHFFFAOYSA-N
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Description

1-(2-ethoxyphenyl)-4-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a complex organic compound featuring a benzimidazole moiety linked to a pyrrolidinone ring, with additional ethoxyphenyl and prop-2-en-1-yl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-ethoxyphenyl)-4-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common approach includes:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Alkylation: The benzimidazole is then alkylated with prop-2-en-1-yl halide in the presence of a base such as potassium carbonate.

    Pyrrolidinone Formation: The final step involves the cyclization of the intermediate with 2-ethoxyphenyl acetic acid under dehydrating conditions to form the pyrrolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

1-(2-ethoxyphenyl)-4-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can reduce double bonds or nitro groups if present.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or pyrrolidinone rings, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Saturated hydrocarbons or amines.

    Substitution: Various substituted benzimidazole or pyrrolidinone derivatives.

Scientific Research Applications

1-(2-ethoxyphenyl)-4-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure, which may interact with various biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used in studies to understand its interaction with enzymes or receptors, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(2-ethoxyphenyl)-4-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole moiety is known for its ability to interact with various biological molecules, potentially leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-ethoxyphenyl)-4-[1-(prop-2-en-1-yl)-1H-benzimidazol-2-yl]pyrrolidin-2-one: can be compared with other benzimidazole derivatives such as:

Uniqueness

The unique combination of the ethoxyphenyl, prop-2-en-1-yl, and pyrrolidinone groups in this compound provides distinct chemical properties and potential biological activities that may not be present in other similar compounds. This uniqueness can be leveraged in designing new drugs or materials with specific desired properties.

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-4-(1-prop-2-enylbenzimidazol-2-yl)pyrrolidin-2-one

InChI

InChI=1S/C22H23N3O2/c1-3-13-24-18-10-6-5-9-17(18)23-22(24)16-14-21(26)25(15-16)19-11-7-8-12-20(19)27-4-2/h3,5-12,16H,1,4,13-15H2,2H3

InChI Key

WSJVINCQYWYURD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC=C

Origin of Product

United States

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